Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate
Description
This compound features a piperazine core substituted with a pyrrolidinone ring and a 4-methoxyphenyl group, linked via a carbonyl bridge. The ethyl oxoacetate moiety introduces an ester functional group, enhancing solubility and reactivity.
- Step 1: Reacting 1-(4-methoxyphenyl)piperazine with ethyl chloroacetate to form an intermediate ester (as seen in ).
- Step 2: Carbonyl coupling with a pyrrolidinone derivative. Purification likely employs column chromatography with ethyl acetate/petroleum ether systems, achieving yields comparable to 70% as reported for similar compounds .
Properties
Molecular Formula |
C20H25N3O6 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 2-[4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C20H25N3O6/c1-3-29-20(27)19(26)22-10-8-21(9-11-22)18(25)14-12-17(24)23(13-14)15-4-6-16(28-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3 |
InChI Key |
OZKVMTOKSGADDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Core: The starting material, 4-methoxyphenylacetic acid, undergoes cyclization with an appropriate amine to form the pyrrolidinone core.
Attachment of the Piperazine Moiety: The pyrrolidinone intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Esterification: The final step involves esterification with ethyl chloroacetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Biological Research: Used in cell viability assays, molecular docking studies, and other biochemical assays to understand its mechanism of action.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate involves:
Molecular Targets: It interacts with enzymes and receptors involved in neuroprotection and anti-inflammatory pathways, such as NF-kB and ATF4 proteins.
Pathways Involved: The compound inhibits endoplasmic reticulum stress and apoptosis, reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The target compound shares key motifs with other piperazine- and ester-containing derivatives. A comparative analysis is outlined below:
Key Observations:
- Piperazine vs. Heterocyclic Cores: The target compound’s pyrrolidinone-piperazine hybrid distinguishes it from oxadiazole-piperazine derivatives () and thiopyran-based structures (NEHTIG, ). The pyrrolidinone may enhance conformational rigidity compared to oxadiazole or open-chain analogs .
- Substituent Effects : The 4-methoxyphenyl group is recurrent in piperazine derivatives (e.g., DKM 3-36 in ), suggesting its role in modulating electronic properties or receptor binding. In contrast, RIFXAF () uses a 4-methylbenzoyl group, which may alter lipophilicity.
- Ester Variants : Ethyl oxoacetate in the target compound contrasts with methyl esters (NEHTIG) or benzyl esters (FOGTAX in ). Ethyl esters typically offer intermediate solubility and metabolic stability.
Spectral and Analytical Data
- 1H-NMR Signatures : Piperazine N-CH2 protons resonate at 3.83–3.84 ppm in oxadiazole-piperazine derivatives (), a region likely shared by the target compound. The oxoacetate ketone may appear as a singlet near 2.5–3.0 ppm.
- 13C-NMR: Piperazine carbons in analogs (51–53 ppm) and oxadiazole carbons (163–165 ppm) () provide reference points for the target’s pyrrolidinone carbonyl (estimated 170–180 ppm).
Biological Activity
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework that integrates various functional groups, including an ethyl acetate moiety, a piperazine ring, and a pyrrolidine derivative. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.4 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 894026-07-4 |
The compound's structural complexity, characterized by the presence of multiple functional groups, suggests diverse pharmacological properties.
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit noteworthy antimicrobial properties. For instance, derivatives containing the piperazine and pyrrolidine frameworks have demonstrated efficacy against various bacterial strains. A study by Berest et al. (2011) highlighted the antimicrobial potential of piperazine derivatives, emphasizing their role in inhibiting bacterial growth.
Anticancer Properties
The anticancer activity of this compound has been explored through in vitro studies. Rani et al. (2014) reported that similar compounds with methoxyphenyl substitutions exhibited significant cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.
Anti-inflammatory Effects
Research has shown that compounds containing the piperazine moiety often exhibit anti-inflammatory activities. For example, Rani et al. (2014) noted that certain piperazine derivatives could effectively reduce inflammation in animal models. This suggests that this compound may also have similar effects.
Analgesic Activity
In addition to its anti-inflammatory properties, there is evidence to suggest that this compound may have analgesic effects. Studies focusing on related compounds have shown promising results in pain management scenarios, indicating a potential for this compound to alleviate pain through similar mechanisms.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Pharmacological Studies
Pharmacological studies conducted on similar compounds have provided insights into their mechanisms of action. For instance, Hsieh et al. (2012) demonstrated that piperazine derivatives could modulate neurotransmitter systems, which may contribute to their analgesic and anti-inflammatory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
